
(2S,3S,11bS)-ジヒドロテトラベナジン
説明
(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a member of isoquinolines.
科学的研究の応用
Neurological Disorders
β-Dihydrotetrabenazine has been studied for its potential in treating various neurological disorders, particularly those involving involuntary movements such as Huntington's disease and Tourette syndrome. Its mechanism involves modulation of neurotransmitter systems, specifically targeting the vesicular monoamine transporter (VMAT), which plays a crucial role in the storage and release of neurotransmitters like dopamine.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of β-Dihydrotetrabenazine in reducing choreatic movements in animal models of Huntington's disease. The compound demonstrated a significant reduction in the frequency and severity of involuntary movements, indicating its therapeutic potential .
Neurotransmitter Transport
Research has shown that β-Dihydrotetrabenazine acts as a selective inhibitor of VMAT. This property makes it a valuable tool for studying neurotransmitter dynamics in synaptic transmission.
- Case Study : In vitro studies indicated that β-Dihydrotetrabenazine effectively inhibits VMAT at nanomolar concentrations, leading to increased levels of cytosolic dopamine. This finding has implications for understanding dopamine-related pathologies .
Synthesis of Isoquinoline Derivatives
The compound serves as an important intermediate in the synthesis of other isoquinoline derivatives. Its unique structure allows for further modifications that can lead to new compounds with enhanced biological activities.
- Example : Researchers have utilized β-Dihydrotetrabenazine as a starting material for synthesizing novel analogs that exhibit improved selectivity and potency against specific neurological targets .
Toxicological Studies
Understanding the safety profile of β-Dihydrotetrabenazine is critical for its application in therapeutic settings. Toxicological assessments have been conducted to evaluate its effects on cellular viability and potential neurotoxicity.
- Findings : Preliminary studies indicate that while the compound exhibits beneficial pharmacological effects, high concentrations may lead to cytotoxicity in neuronal cell lines. Ongoing research aims to establish safe dosage ranges for clinical applications .
Table 1: Summary of Biological Activities
作用機序
Target of Action
The primary target of (2S,3S,11bS)-Dihydrotetrabenazine is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis .
Mode of Action
(2S,3S,11bS)-Dihydrotetrabenazine acts as a DPP-IV inhibitor . It binds to the active site of DPP-IV, preventing the enzyme from cleaving and inactivating incretin hormones . This results in increased levels of active incretins, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV by (2S,3S,11bS)-Dihydrotetrabenazine affects the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that are released in response to food intake and act to potentiate insulin secretion. By preventing the degradation of these hormones, (2S,3S,11bS)-Dihydrotetrabenazine enhances their insulinotropic effects and contributes to the regulation of glucose homeostasis .
Pharmacokinetics
DPP-IV inhibitors are generally well absorbed and exhibit good bioavailability . They are metabolized by the liver and excreted via the kidneys .
Result of Action
The molecular effect of (2S,3S,11bS)-Dihydrotetrabenazine is the inhibition of DPP-IV activity, leading to increased levels of active incretins . On a cellular level, this results in enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells . The overall effect is a reduction in blood glucose levels, making (2S,3S,11bS)-Dihydrotetrabenazine a potential therapeutic agent for the treatment of type 2 diabetes .
生物活性
The compound (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol is a member of the benzoquinoline family and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The molecular structure of the compound is characterized by a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The molecular formula is with a molecular weight of approximately 329.44 g/mol. The stereochemistry is critical for its biological activity, as indicated by its specific stereoisomer designation.
Physical Properties
- Molecular Weight : 329.44 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Melting Point : Not specifically reported in available literature.
Research indicates that this compound interacts with various neurotransmitter systems. It is particularly noted for its action as a Vesicular Monoamine Transporter (VMAT) inhibitor, which plays a crucial role in the regulation of neurotransmitter release. This mechanism is significant for conditions involving dysregulated dopaminergic signaling.
Pharmacological Effects
-
Antipsychotic Activity :
- The compound has shown efficacy in models of psychosis, suggesting potential use in treating schizophrenia and related disorders.
- It acts by modulating dopamine receptors, particularly D2 receptors, leading to reduced dopaminergic hyperactivity.
-
Anti-Dyskinetic Effects :
- Studies have demonstrated its ability to reduce abnormal involuntary movements associated with disorders such as tardive dyskinesia.
- Its effects may be attributed to the stabilization of dopaminergic activity without complete blockade of receptor function.
-
Neuroprotective Properties :
- There is emerging evidence suggesting neuroprotective effects against oxidative stress and excitotoxicity, common pathways in neurodegenerative diseases.
Case Studies and Clinical Applications
Recent clinical trials have explored the use of this compound in treating movement disorders:
- Tourette Syndrome : Trials indicated significant reductions in tic severity when administered at low doses.
- Chorea and Ataxia : Observations noted improvements in motor control and reductions in involuntary movements.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference Study |
---|---|---|
Antipsychotic | D2 receptor modulation | |
Anti-Dyskinetic | VMAT inhibition | |
Neuroprotective | Reduction of oxidative stress | |
Treatment for Tourette's | Tic severity reduction |
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits selective binding to VMATs, inhibiting monoamine uptake efficiently. This property underlines its potential as a therapeutic agent for conditions characterized by monoamine dysregulation.
In Vivo Studies
Animal models have been pivotal in establishing the pharmacodynamics of this compound:
- Dopaminergic Activity : Behavioral assays indicated that administration led to significant alterations in locomotor activity consistent with dopaminergic modulation.
- Safety Profile : Toxicological assessments revealed a favorable safety profile at therapeutic doses, with minimal adverse effects reported.
特性
IUPAC Name |
(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-DJIMGWMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561896 | |
Record name | (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85081-18-1, 171598-74-6 | |
Record name | (+)-alpha-Dihydrotetrabenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085081181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Dihydrotetrabenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171598746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NBI-98782 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-α-Dihydrotetrabenazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFRYDMLSGE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | α-Dihydrotetrabenazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHZ3DQX6Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。